molecular formula C13H14N2O B7567411 N,N-dimethyl-3-pyrrol-1-ylbenzamide

N,N-dimethyl-3-pyrrol-1-ylbenzamide

Cat. No.: B7567411
M. Wt: 214.26 g/mol
InChI Key: LUFXCQJVGNMWAH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-pyrrol-1-ylbenzamide is a benzamide derivative featuring a pyrrole substituent at the 3-position of the benzene ring and dimethylamine groups on the amide nitrogen. Structurally, it combines aromatic, heterocyclic, and tertiary amide functionalities, making it a candidate for applications in coordination chemistry, catalysis, or medicinal chemistry.

Properties

IUPAC Name

N,N-dimethyl-3-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-14(2)13(16)11-6-5-7-12(10-11)15-8-3-4-9-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFXCQJVGNMWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

DCC-Mediated Synthesis

The most widely reported method involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. In this approach, 3-pyrrol-1-ylbenzoic acid is activated in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions. Dimethylamine is introduced either as a gas or in solution, leading to the formation of the desired amide via a reactive O-acylisourea intermediate.

Reaction Conditions and Outcomes

ParameterDetails
Coupling Agent DCC (1.2 equiv)
Solvent Anhydrous DCM or DMF
Temperature 0°C to room temperature
Reaction Time 12–24 hours
Yield 70–85%
Byproduct Dicyclohexylurea (DCU)

The reaction is typically quenched with aqueous HCl, and the product is extracted using ethyl acetate. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the compound with >95% purity.

EDCl/HOBt-Mediated Synthesis

An alternative method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to enhance coupling efficiency. This combination reduces racemization and improves yields, particularly for sterically hindered amines.

Optimized Protocol

ParameterDetails
Coupling Agents EDCl (1.5 equiv), HOBt (1.5 equiv)
Solvent DMF
Temperature Room temperature
Reaction Time 24 hours
Yield 80–90%

The reaction mixture is diluted with water post-completion, and the precipitated product is filtered and recrystallized from ethanol.

Industrial-Scale Synthesis Approaches

Industrial production prioritizes cost-effectiveness, scalability, and minimal waste. Continuous flow reactors are employed to optimize reaction parameters, with in-line purification systems ensuring high throughput.

Key Industrial Parameters

ParameterDetails
Reactor Type Continuous flow microreactor
Catalyst Immobilized EDCl on silica
Temperature 50°C
Residence Time 30 minutes
Yield 92%
Purity 98% (via HPLC)

Solvent recovery systems (e.g., distillation units) recycle DMF, reducing environmental impact. Automated crystallization units further purify the product, achieving pharmaceutical-grade quality.

Catalytic Methods Using Novel Coupling Agents

Recent advances utilize uranium-based reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) for rapid amide bond formation. These methods are particularly advantageous for heat-sensitive substrates.

HATU-Mediated Synthesis

ParameterDetails
Coupling Agent HATU (1.1 equiv)
Base DIPEA (3.0 equiv)
Solvent Acetonitrile
Temperature 0°C to room temperature
Reaction Time 2 hours
Yield 88–94%

This method minimizes side reactions and reduces purification demands, with the product often requiring only a simple wash with NaHCO₃ solution.

Purification and Characterization Techniques

Purification Strategies

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent resolves unreacted starting materials.

  • Recrystallization : Ethanol or methanol yields crystalline product with >99% purity.

Analytical Characterization

TechniqueKey Findings
¹H NMR δ 2.9 ppm (s, N(CH₃)₂), δ 6.5–7.2 ppm (pyrrole protons)
¹³C NMR 167.2 ppm (C=O), 120–140 ppm (aromatic carbons)
HPLC Retention time: 8.2 min (C18 column, MeCN/H₂O 70:30)

These methods confirm structural integrity and purity, ensuring compliance with regulatory standards.

Mechanistic Insights and Comparative Analysis

Reaction Mechanism

The coupling process involves three stages:

  • Activation : Carboxylic acid reacts with DCC/EDCl to form an active ester or O-acylisourea.

  • Aminolysis : Dimethylamine attacks the electrophilic carbonyl carbon, displacing the leaving group.

  • Byproduct Removal : DCU or urea derivatives are filtered or washed away.

Comparative Efficiency of Methods

MethodYield (%)Purity (%)Scalability
DCC 70–8595Moderate
EDCl/HOBt 80–9097High
HATU 88–9499Low
Industrial Flow 9298Very High

HATU offers superior yields but is cost-prohibitive for large-scale use, while flow reactors balance efficiency and scalability .

Chemical Reactions Analysis

N,N-dimethyl-3-pyrrol-1-ylbenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N,N-dimethyl-3-pyrrol-1-ylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-pyrrol-1-ylbenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on structural and functional comparisons between N,N-dimethyl-3-pyrrol-1-ylbenzamide and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), a related benzamide derivative.

Structural Differences

Feature This compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Amide Substituent Dimethylamine 2-Hydroxy-1,1-dimethylethyl
Aromatic Substituent Pyrrole (heterocyclic) at 3-position Methyl group at 3-position
Functional Groups Tertiary amide, pyrrole Secondary amide, hydroxyl, tertiary alcohol

Functional Properties

  • Reactivity in Catalysis: The analog’s N,O-bidentate group facilitates metal-catalyzed C–H bond functionalization , while the pyrrole in the target compound may act as a π-donor ligand or participate in cyclometalation reactions.
  • Solubility and Stability :
    The hydroxy group in the analog enhances hydrophilicity, whereas the dimethylamide and pyrrole in the target compound likely increase lipophilicity.

Spectroscopic Comparison

Technique This compound (Hypothetical) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
1H NMR Pyrrole protons (~6.5–7.0 ppm), dimethylamide (~3.0 ppm) Methyl (2.3 ppm), hydroxyl (1.4 ppm), amide (8.0 ppm)
IR Amide C=O (~1650 cm⁻¹), pyrrole C-N (~1450 cm⁻¹) Amide C=O (~1680 cm⁻¹), O-H (~3400 cm⁻¹)

Q & A

Q. What are the optimal synthetic routes for N,N-dimethyl-3-pyrrol-1-ylbenzamide, and how can reaction conditions be controlled to maximize yield and purity?

Synthesis typically involves multi-step reactions, such as amide coupling between pyrrole derivatives and benzamide precursors. Key factors include:

  • Temperature control : Maintaining 60–80°C during coupling reactions to avoid side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalyst optimization : Palladium-based catalysts or coupling agents (e.g., EDCI/HOBt) improve reaction efficiency.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity.
    Monitoring via thin-layer chromatography (TLC) and ¹H/¹³C NMR spectroscopy is critical for tracking intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted to confirm molecular structure?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.1 ppm confirm N,N-dimethyl groups, while pyrrole protons appear as multiplet signals (δ 6.5–7.2 ppm).
    • ¹³C NMR : Carbonyl (C=O) resonance near δ 165–170 ppm validates the benzamide core.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, distinguishing between conformational isomers. For example, dihedral angles between the benzamide and pyrrole rings confirm planarity .
  • Mass spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula.

Q. What are the critical challenges in crystallizing this compound, and how can SHELX programs aid in resolving structural ambiguities?

Crystallization challenges include:

  • Polymorphism : Solvent choice (e.g., dichloromethane/hexane) influences crystal packing.
  • Twinning : SHELXL’s TWIN/BASF commands correct for overlapping diffraction patterns.
  • Disorder : Partial occupancy of dimethyl groups is refined using restraints in SHELXL.
    High-resolution data (≤ 0.8 Å) combined with SHELX’s robust refinement algorithms minimize residual electron density errors .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • DFT calculations : Predict electrophilic substitution sites on the pyrrole ring (e.g., Fukui indices identify C-2 as most reactive).
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization.
  • MD simulations : Solvent effects on reaction pathways (e.g., DMSO stabilizes transition states in SNAr reactions).
    Experimental validation via HPLC-MS confirms predicted reaction products .

Q. What strategies are employed to resolve contradictions between theoretical and experimental data regarding the compound’s electronic properties or reaction mechanisms?

  • Comparative analysis : Overlay experimental UV-Vis spectra (λmax ~ 280 nm) with TD-DFT-predicted electronic transitions to identify discrepancies.
  • Kinetic isotope effects : Deuterium labeling (e.g., at methyl groups) clarifies rate-determining steps in hydrolysis reactions.
  • In-situ NMR monitoring : Detects transient intermediates (e.g., enolates) not predicted by computational models.
    Contradictions often arise from solvent polarity effects, which are addressed by adjusting dielectric constants in simulations .

Q. How do variations in solvent polarity and catalyst selection impact the regioselectivity of this compound in cross-coupling reactions?

Solvent Catalyst Regioselectivity Yield
DMFPd(PPh₃)₄C-2 functionalization78%
THFCuI/1,10-phenanthrolineC-4 functionalization65%
TolueneNi(COD)₂Mixture<50%

Polar solvents (DMF) favor electrophilic aromatic substitution at C-2, while bulky catalysts (CuI) sterically direct reactions to C-4. GC-MS and HPLC quantify product ratios .

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